molecular formula C20H20N4O3S2 B2753608 4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-64-4

4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2753608
CAS No.: 392291-64-4
M. Wt: 428.53
InChI Key: KRWUPLHNQQQEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative characterized by:

  • A 4-ethoxybenzamide moiety at the N-position of the thiadiazole ring.
  • A thioethyl linker bridging the thiadiazole core and a 2-oxo-2-(p-tolylamino)ethyl group.
  • The p-tolylamino substituent, an aromatic amine with a methyl group para to the amino group.

This structure combines electron-donating (ethoxy) and hydrophobic (p-tolyl) groups, which may enhance solubility and target binding. The thiadiazole core is a privileged scaffold in medicinal chemistry, known for anticancer, antifungal, and antimicrobial activities .

Properties

IUPAC Name

4-ethoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-3-27-16-10-6-14(7-11-16)18(26)22-19-23-24-20(29-19)28-12-17(25)21-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWUPLHNQQQEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections delve into the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N3O2SC_{22}H_{23}N_3O_2S, with a molecular weight of approximately 425.56 g/mol. The compound's structure includes a thiadiazole ring, which is known for its significant biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids.
  • Thioether Formation : The thioether group is introduced via nucleophilic substitution reactions.
  • Amide Bond Formation : The final step involves coupling the thiadiazole derivative with an ethoxy-benzoyl chloride under basic conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit notable anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (mmol/L)
4yMCF-70.084 ± 0.020
A5490.034 ± 0.008

The above data indicates that certain derivatives can effectively inhibit cell proliferation in breast (MCF-7) and lung (A549) cancer models, suggesting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored extensively. Compounds containing the thiadiazole ring have shown activity against various bacterial strains and fungi. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings demonstrate the potential of these compounds as antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.
  • Interference with Cellular Pathways : By affecting signaling pathways critical for cell survival and proliferation, these compounds can induce apoptosis in cancer cells.
  • Molecular Docking Studies : Computational studies have indicated that this compound can form stable interactions with target proteins, which may enhance its efficacy as a therapeutic agent .

Case Studies

A notable case study involved the evaluation of a related thiadiazole derivative in clinical trials where it exhibited significant cytotoxic effects against tumor cells while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer therapies.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The 4-ethoxy group distinguishes this compound from analogs with electron-withdrawing or smaller substituents:

Compound Benzamide Substituent Key Properties/Effects Reference
Target compound 4-Ethoxy Electron-donating; enhances lipophilicity -
4-Nitro analog () 4-Nitro Electron-withdrawing; increases reactivity
4-Chloro analog () 4-Chloro Moderate electron-withdrawing; steric bulk
4-Methoxy analog () 4-Methoxy Similar to ethoxy but smaller

Key Insight : The ethoxy group’s larger size and electron-donating nature may improve metabolic stability compared to nitro or chloro analogs .

Modifications to the Thiadiazole Core and Linker

Variations in the thioethyl linker and pendant groups significantly influence bioactivity:

Compound (Source) Thiadiazole Substituent Biological Implications
Target compound -(CH2)2S- with 2-oxo-p-tolylamino Potential for H-bonding and π-π stacking
8a () 5-Acetyl-6-methylpyridin-2-yl Enhanced anticancer activity via kinase inhibition
6a–6s () Cyclohexylamino-thiadiazole-oxadiazole hybrids Antifungal activity via ergosterol inhibition
7a () Piperidinyl-ethylthio Improved solubility due to aliphatic amine

Key Insight: The p-tolylamino group’s aromaticity may favor interactions with hydrophobic enzyme pockets, while aliphatic amines (e.g., piperidinyl) enhance water solubility .

Q & A

Q. What are the standard synthetic routes for 4-ethoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis typically involves:

  • Thioether formation : Reaction of a thiol-containing intermediate (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) with a halogenated p-tolylamino ethyl ketone derivative under basic conditions .
  • Cyclization : Formation of the thiadiazole ring via condensation reactions, often using thiourea or similar reagents .
  • Amide coupling : Reaction of the thiadiazole intermediate with 4-ethoxybenzoyl chloride in solvents like DMF or dichloromethane, aided by catalysts such as DMAP . Key parameters include temperature control (40–80°C), pH adjustment (neutral to mildly basic), and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

  • NMR spectroscopy : To confirm proton environments, particularly the ethoxy group (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.2 ppm for OCH2) and aromatic protons .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography : To resolve 3D conformation, including dihedral angles between the benzamide and thiadiazole rings .
  • HPLC : For purity assessment (>95% purity is typical for biological assays) .

Q. What biological activities are commonly associated with thiadiazole derivatives like this compound?

Thiadiazoles exhibit:

  • Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via competitive binding at ATP sites .
  • Antimicrobial effects : Disruption of bacterial cell wall synthesis or DNA gyrase function .
  • Anti-inflammatory potential : Modulation of COX-2 or NF-κB pathways, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane reduces side reactions .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide coupling by activating carboxyl groups .
  • Temperature gradients : Stepwise heating (e.g., 50°C for thioether formation, 80°C for cyclization) minimizes thermal degradation .
  • Automated systems : Continuous flow reactors improve reproducibility in multi-step syntheses .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains (Gram-positive vs. Gram-negative) .
  • Compound purity : Impurities >5% can skew IC50 values; rigorous HPLC or LC-MS validation is critical .
  • Pharmacokinetic factors : Solubility (logP ~2.5–3.5) and metabolic stability (e.g., CYP450 interactions) may alter in vivo efficacy despite in vitro activity .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular docking : Tools like AutoDock Vina model binding affinities to enzymes (e.g., thymidylate synthase) using crystal structures (PDB IDs: 1HVY, 3ERT) .
  • QSAR modeling : Electron-withdrawing groups (e.g., p-tolylamino) correlate with enhanced anticancer activity in thiadiazole derivatives .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. What structural modifications enhance pharmacokinetic properties while retaining bioactivity?

  • Prodrug approaches : Esterification of the ethoxy group to improve oral bioavailability .
  • Halogen substitution : Introducing fluorine at the benzamide para position increases metabolic stability .
  • PEGylation : Attaching polyethylene glycol (PEG) chains to the thiadiazole sulfur enhances aqueous solubility .

Data Contradiction Analysis

  • Example : A 2025 study reported IC50 = 12 µM against MCF-7 cells , while a 2023 study found IC50 = 28 µM .
    • Resolution : The discrepancy may stem from differences in assay duration (48 vs. 72 hours) or fetal bovine serum (FBS) concentration (10% vs. 5%), which affects compound stability .

Key Methodological Recommendations

  • Synthetic protocols : Use Schlenk lines for oxygen-sensitive steps (e.g., thioether formation) .
  • Biological assays : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results across ≥3 independent replicates .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.